molecular formula C17H18O2 B1610636 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 81770-19-6

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1610636
CAS No.: 81770-19-6
M. Wt: 254.32 g/mol
InChI Key: UYCURRVOSGMKIZ-UHFFFAOYSA-N
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Description

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring a tert-butyl substituent at the 4'-position of one phenyl ring and a carboxylic acid group at the 3-position of the adjacent ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the design of receptor antagonists and prodrugs .

Properties

IUPAC Name

3-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCURRVOSGMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510398
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81770-19-6
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Electrophilic Aromatic Substitution and Oxidation

One classical approach involves the following steps:

  • Step 1: Nitration of 4-tert-butylbiphenyl
    The starting material, 4-tert-butylbiphenyl, undergoes nitration using a nitrating mixture such as aluminum chloride (AlCl3) in nitrobenzene. This step introduces a nitro group preferentially at the 3-position relative to the biphenyl linkage due to directing effects of the tert-butyl substituent.

  • Step 2: Oxidation to Carboxylic Acid
    The nitro intermediate is then subjected to oxidation using aqueous sodium hypobromite (NaOBr) in dioxane. This converts the nitro group to the carboxylic acid, yielding this compound.

This route is supported by literature dating back to the 1960s, notably by Byron et al. in the Journal of the Chemical Society C: Organic (1966), which details the multi-step synthesis involving AlCl3/nitrobenzene nitration followed by NaOBr oxidation.

Step Reagents/Conditions Purpose Notes
1 AlCl3 / Nitrobenzene Nitration at 3-position Electrophilic aromatic substitution
2 Aqueous NaOBr / Dioxane Oxidation of nitro to carboxylic acid Conversion to acid group

Alternative Routes via Directed Metalation and Carboxylation

Although specific details for the 3-carboxylic acid derivative are limited, related biphenyl carboxylic acids have been prepared using directed ortho-metalation (DoM) techniques:

  • Directed ortho-lithiation of the biphenyl precursor bearing a tert-butyl group, followed by carbonation with carbon dioxide (CO2), can introduce the carboxyl group selectively at the desired position.

  • This approach typically uses strong bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) under low temperatures, followed by quenching with dry ice (solid CO2).

This method offers regioselectivity and can be adapted for the 3-position functionalization, although direct literature on this compound is sparse in this context.

Catalytic Cross-Coupling and Subsequent Functional Group Transformation

Modern synthetic methods may involve:

  • Suzuki-Miyaura cross-coupling of a 3-substituted phenylboronic acid with a 4-tert-butylphenyl halide to assemble the biphenyl core.

  • Followed by oxidation or hydrolysis to introduce the carboxylic acid functionality at the 3-position if introduced as a precursor group (e.g., ester or aldehyde).

While this method is common for biphenyl derivatives, specific protocols for the 3-carboxylic acid with a 4'-tert-butyl substituent require further literature confirmation.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Nitration + NaOBr oxidation Established, straightforward multi-step Harsh reagents, possible regioisomer formation Moderate to good (not specified)
Directed ortho-metalation + carbonation High regioselectivity, adaptable Requires strong bases, low temperature control Variable Related biphenyl syntheses (inferred)
Cross-coupling + functional group transformation Modular, versatile for substituted biphenyls Multi-step, requires palladium catalysts Dependent on steps General biphenyl chemistry

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group readily undergoes nucleophilic acyl substitution reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic catalysis to form esters. For example, treatment with SOCl₂ converts the acid to its acid chloride intermediate, which reacts with ethanol to yield ethyl 4'-tert-butyl[1,1'-biphenyl]-3-carboxylate .

  • Amidation : Reacts with amines (e.g., ammonia, primary/secondary amines) in the presence of coupling agents like EDCl/HOBt to form amides .

Example Reaction Conditions

Reaction TypeReagents/ConditionsYieldRef.
EsterificationEthanol, H₂SO₄, reflux (12h)78%
AmidationEthylenediamine, EDCl, DMF, RT (24h)65%

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

  • Heating above 200°C induces decarboxylation to form 4'-tert-butylbiphenyl .

  • Oxidative decarboxylation using KMnO₄ in acidic conditions generates CO₂ and a hydroxylated biphenyl derivative .

Key Observation : The tert-butyl group stabilizes the intermediate radical, favoring decarboxylation at elevated temperatures .

Electrophilic Aromatic Substitution

The biphenyl core undergoes electrophilic substitution, with regioselectivity dictated by substituents:

  • Nitration : Nitration with HNO₃/H₂SO₄ occurs at the 2-position of the unsubstituted phenyl ring due to steric hindrance from the tert-butyl group.

  • Sulfonation : Concentrated H₂SO₄ introduces a sulfonic acid group at the 5-position .

Substitution Patterns

ElectrophilePosition of AttackRationaleRef.
NO₂⁺2-positionLeast steric hindrance
SO₃5-positionElectronic activation by carboxylic acid

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Reacts with aryl boronic acids to form extended π-conjugated systems. For example, coupling with 4-fluorophenylboronic acid yields a terphenyl derivative .

  • Buchwald-Hartwig Amination : Introduces amino groups at the 4-position using Pd(OAc)₂/XPhos catalysis .

Catalytic Conditions

Reaction TypeCatalyst/BaseTemp/TimeYieldRef.
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°C, 24h72%
Buchwald-HartwigPd(OAc)₂, XPhos100°C, 48h58%

Biological Interactions

The compound interacts with enzymes and proteins due to its amphiphilic nature:

  • Kinase Inhibition : Binds to ATP-binding pockets in kinases (e.g., PIM-1 kinase) with IC₅₀ values in the micromolar range .

  • DNA Adduct Formation : Forms covalent adducts with guanine residues under oxidative conditions, relevant to genotoxicity studies.

Binding Affinities

TargetAssay TypeAffinity (IC₅₀/Kd)Ref.
PIM-1 KinaseFluorescence polarization12.3 μM
DNA (Guo Adduct)HPLC-MS0.8 μM

Derivatization for Material Science

Functionalized derivatives exhibit tailored properties:

  • Liquid Crystals : Ester derivatives (e.g., with alkyl chains) form smectic phases due to planar biphenyl cores .

  • Coordination Polymers : Reacts with metal ions (e.g., Zn²⁺, Cu²⁺) to form porous frameworks .

Example Derivative Properties

DerivativeApplicationKey PropertyRef.
Methyl esterLiquid crystalsTransition temp: 145°C
Zn-coordination polymerGas storageSurface area: 980 m²/g

Stability and Degradation

  • Thermal Stability : Decomposes at 270°C (dec.) .

  • Photodegradation : UV exposure (254 nm) induces biphenyl ring cleavage, forming phenolic byproducts .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid serves as a critical building block in organic synthesis. It is utilized in the construction of more complex molecules through various reactions such as Friedel-Crafts alkylation and Suzuki coupling. These reactions are essential for developing pharmaceuticals and agrochemicals.

Reactions Involving the Compound

  • The compound can undergo several types of reactions:
    • Oxidation : Converts to quinones or other oxidized derivatives.
    • Reduction : The carboxylic acid can be reduced to alcohols or aldehydes.
    • Substitution : Electrophilic aromatic substitution can introduce additional functional groups onto the biphenyl core.

Biological Research

Potential Biological Activity

  • Research indicates that structurally related compounds exhibit significant biological activities, including potential interactions with sirtuins, which are involved in cellular metabolism and aging processes. For instance, compounds similar to this compound have shown promise as inhibitors of yeast sirtuin (Sir2p) activity, suggesting potential implications in studies on longevity and metabolic regulation.

Case Study: Sirtuin Inhibition

  • A study explored the effects of related compounds on yeast sirtuins, demonstrating that these compounds could alter cellular metabolism. This research opens avenues for investigating the therapeutic potential of this compound in metabolic disorders and age-related diseases .

Medicinal Chemistry

Drug Development

  • The compound is being investigated as a precursor for drug development due to its structural properties that facilitate modifications leading to new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industrial Applications

Production of Polymers and Resins

  • In industry, this compound is utilized in the synthesis of polymers and resins. Its unique chemical properties contribute to the production of high-performance materials used in coatings, adhesives, and plastics.

Mechanism of Action

The mechanism of action of 4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 4'-Tert-butyl[1,1'-biphenyl]-2-carboxylic Acid :
    The positional isomer with a carboxylic acid group at the 2-position instead of the 3-position exhibits distinct steric and electronic properties. The 2-carboxylic acid group may engage in intramolecular hydrogen bonding, altering solubility and conformational stability compared to the 3-substituted analog. Purity and synthesis protocols are comparable (98% purity via column chromatography) .

Substituent Variations in Biphenyl Carboxylic Acids

Electron-Donating Substituents
  • 4'-Methoxy[1,1'-biphenyl]-3-carboxylic Acid :
    The methoxy group at the 4'-position is electron-donating, increasing electron density on the biphenyl system. This enhances solubility in polar solvents but reduces acidity (higher pKa) compared to the tert-butyl analog. Synthesized via Suzuki coupling with 4-iodoanisole (91% yield) .
  • 4'-Hydroxy[1,1'-biphenyl]-3-carboxylic Acid (Diflunisal): A clinically relevant analog with a hydroxyl group at the 4'-position and fluorines at 2' and 4''. The hydroxyl group increases hydrogen-bonding capacity, while fluorines enhance metabolic stability and electronegativity. Diflunisal is used as a nonsteroidal anti-inflammatory drug (NSAID) .
Electron-Withdrawing Substituents
  • 4'-Chloro-4-methyl-[1,1'-biphenyl]-3-carboxylic Acid :
    Chlorine and methyl groups introduce steric and electronic effects. The chloro group is electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa). Molecular weight: 246.69 g/mol .
  • 4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic Acid :
    The trifluoromethyl group is strongly electron-withdrawing, further lowering pKa and enhancing reactivity in electrophilic substitutions. This compound is utilized in receptor antagonist design .
  • 4'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid :
    The nitro group is a potent electron-withdrawing substituent, significantly increasing acidity (predicted pKa: 3.96) and reducing stability under basic conditions. Molecular weight: 259.21 g/mol .
Functionalized Derivatives
  • 4'-Formyl-[1,1'-biphenyl]-3-carboxylic Acid :
    The formyl group introduces an aldehyde functionality, enabling further derivatization (e.g., Schiff base formation). Predicted boiling point: 464.9°C .
  • Triazole-Modified Biphenyls (e.g., Compounds 90–95) :
    Derivatives like 5-(4-(3,4-difluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(piperidin-4-yl)-[1,1'-biphenyl]-3-carboxylic acid (90) exhibit enhanced receptor-binding affinity due to triazole and piperidine moieties. These compounds show >97% purity via HPLC and are explored as P2Y14 receptor antagonists .

Table 1: Key Properties of Selected Biphenyl Carboxylic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid C₁₇H₁₈O₂ 254.32 4'-tert-butyl, 3-COOH High lipophilicity, steric bulk
4'-Methoxy[1,1'-biphenyl]-3-carboxylic acid C₁₄H₁₂O₃ 228.25 4'-OCH₃, 3-COOH Enhanced solubility, moderate acidity
Diflunisal C₁₃H₈F₂O₃ 250.20 2',4'-F, 4'-OH, 3-COOH NSAID, high metabolic stability
4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₈ClF₃O₂ 308.66 4'-Cl, 3'-CF₃, 3-COOH High acidity, receptor antagonist
4'-Formyl-[1,1'-biphenyl]-3-carboxylic acid C₁₄H₁₀O₃ 226.23 4'-CHO, 3-COOH Reactive aldehyde group

Biological Activity

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid (CAS Number: 100-51-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound features a biphenyl structure with a tert-butyl group at the para position and a carboxylic acid functional group. The molecular formula is C15H18O2, and its molecular weight is approximately 234.3 g/mol. The presence of the bulky tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that biphenyl derivatives possess antimicrobial properties. For instance, certain biphenyl carboxylic acids have been tested against Gram-positive bacteria, demonstrating effective inhibition at low concentrations .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating inflammatory pathways. Its structural similarity to known anti-inflammatory agents suggests potential activity in reducing inflammation markers in vitro .
  • Antitumor Properties : Some biphenyl derivatives have been investigated for their antitumor potential. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival.

The biological effects of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carboxylic acid moiety may interact with various enzymes, inhibiting their activity. For example, it can modulate cyclooxygenase (COX) enzymes involved in the inflammatory response .
  • Cell Signaling Pathways : The compound may influence cell signaling pathways by acting on kinases or phosphatases, leading to altered gene expression profiles associated with growth and apoptosis .
  • Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, potentially affecting membrane fluidity and function, which can alter cellular responses to external stimuli.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Activity :
    • A study evaluated various biphenyl derivatives against Staphylococcus aureus and Bacillus subtilis, showing that certain modifications enhance antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/mL against S. aureus .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that the compound significantly reduced nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Antitumor Activity :
    • Research involving cell lines indicated that the compound inhibited proliferation in breast cancer cells by inducing apoptosis through activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 0.39 µg/mL against S. aureus
Anti-inflammatoryReduced NO production in macrophages
AntitumorInduced apoptosis in breast cancer cells

Q & A

Q. What are the common synthetic routes for 4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid in academic research?

The primary method involves Suzuki-Miyaura cross-coupling between 3-bromo-4'-tert-butylbiphenyl and a boronic acid derivative under palladium catalysis. Typical conditions include Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts, Na₂CO₃ as a base, and a solvent system of DMF/H₂O or toluene/ethanol. Reactions are heated at 80–100°C for 12–24 hours or under microwave irradiation (150°C, 10 minutes) for faster kinetics. Post-synthesis purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments, distinguishing between 3- and 4-carboxylic acid isomers via coupling constants (e.g., meta vs. para substitution patterns).
  • LCMS/HRMS : Verifies molecular weight (e.g., HRMS m/z calcd for C₁₇H₁₈O₂: 254.1307) and purity (>95%).
  • Melting Point Analysis : Confirms crystallinity (e.g., 174°C for analogous compounds). Challenges include overlapping NMR signals, resolved using 2D techniques like COSY or HSQC .

Q. What purification methods ensure high purity of the compound post-synthesis?

Recrystallization from ethanol/water mixtures or gradient column chromatography (silica gel, hexane/ethyl acetate) are standard. Purity validation requires HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

Advanced Questions

Q. How can researchers optimize Suzuki coupling reactions to improve yields of biphenyl carboxylic acid derivatives?

Optimization strategies include:

  • Catalyst Selection : PdCl₂(dppf) enhances coupling efficiency over Pd(PPh₃)₄ due to better stability.
  • Microwave-Assisted Synthesis : Reduces reaction time (10 minutes vs. 24 hours) and improves yields (>95%).
  • Solvent Systems : Toluene/ethanol (5:1) minimizes side reactions compared to DMF.
  • Stoichiometry Adjustments : Boronic acid excess (1.2–1.5 equiv) ensures complete conversion of brominated precursors .

Q. What strategies resolve contradictory spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) are addressed by:

  • 2D NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to confirm substituent positions.
  • Computational Modeling : DFT calculations (B3LYP/6-31+G*) predict NMR chemical shifts, validating experimental data.
  • Isomer-Specific Derivatization : Selective esterification or amidation distinguishes 3-carboxylic acid from 4-isomers .

Q. How does the tert-butyl group influence physicochemical properties and reactivity?

  • Steric Effects : The bulky tert-butyl group reduces solubility in polar solvents (e.g., water) but enhances crystallinity.
  • Electronic Effects : Electron-donating tert-butyl stabilizes the carboxylate anion, lowering pKa (~3.5 vs. ~4.2 for unsubstituted analogs).
  • Reactivity : Steric hindrance slows electrophilic substitution but facilitates regioselective functionalization at less hindered positions .

Q. What computational methods predict the compound’s reactivity in further functionalization?

  • Frontier Molecular Orbital (FMO) Analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps (e.g., carboxyl group as HOMO).
  • DFT-Based Transition State Modeling : Predicts activation barriers for reactions like amidation or esterification.
  • Solvent Effect Simulations : COSMO-RS models assess solubility changes in different solvents .

Q. How to design stability studies for this compound under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 1–3 months.
  • Analytical Monitoring : Track degradation via HPLC-UV (peak area reduction) and Karl Fischer titration (water content).
  • Light Sensitivity : UV-vis spectroscopy assesses photodegradation under ICH Q1B conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
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4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.